molecular formula C11H13BrClNO B6153416 2-(4-bromobenzoyl)pyrrolidine hydrochloride CAS No. 1225291-08-6

2-(4-bromobenzoyl)pyrrolidine hydrochloride

Cat. No.: B6153416
CAS No.: 1225291-08-6
M. Wt: 290.6
InChI Key:
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Description

2-(4-bromobenzoyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H13BrClNO and a molecular weight of 290.59 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromobenzoyl group attached to the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzoyl)pyrrolidine hydrochloride typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzoyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzoyl pyrrolidine derivatives.

    Reduction: 2-(4-bromobenzyl)pyrrolidine.

    Oxidation: Pyrrolidone derivatives.

Scientific Research Applications

2-(4-bromobenzoyl)pyrrolidine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-bromobenzoyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of the target’s activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzoyl)pyrrolidine hydrochloride
  • 2-(4-fluorobenzoyl)pyrrolidine hydrochloride
  • 2-(4-methylbenzoyl)pyrrolidine hydrochloride

Uniqueness

2-(4-bromobenzoyl)pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and biological studies where bromine’s reactivity and size play a crucial role .

Properties

CAS No.

1225291-08-6

Molecular Formula

C11H13BrClNO

Molecular Weight

290.6

Purity

95

Origin of Product

United States

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